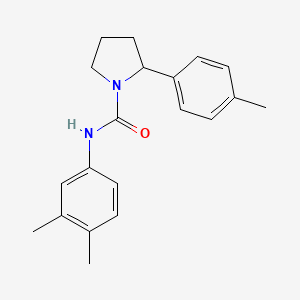
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic molecule that contains both pyrazine and benzimidazole rings.
Aplicaciones Científicas De Investigación
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase 3 (GSK-3). These enzymes play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves the inhibition of various enzymes such as CDKs, MAPKs, and GSK-3. The binding of this compound to these enzymes leads to the disruption of their normal function, which ultimately leads to the inhibition of various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against various enzymes. This compound has been shown to exhibit potent inhibitory activity against CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by this compound can potentially lead to various biochemical and physiological effects such as cell cycle arrest, apoptosis, and altered glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine in lab experiments include its potent inhibitory activity against various enzymes, its heterocyclic structure, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in aqueous solutions, and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
3. Elucidation of the molecular mechanism of action of this compound against various enzymes.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity of this compound in vivo.
6. Evaluation of the pharmacokinetic properties of this compound in vivo.
7. Investigation of the potential applications of this compound in combination with other drugs or therapies.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits potent inhibitory activity against various enzymes such as CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for various diseases. The future directions for the research on this compound include further optimization of the synthesis method, investigation of its potential applications in the treatment of various diseases, and development of novel analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis method of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves a multistep process that starts with the synthesis of 5-bromo-1-methylbenzimidazole. This compound is then reacted with 2-bromo-3-nitropyrazine to produce the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
3-(5-bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c1-18-9-3-2-7(13)6-8(9)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLYXRVDIJTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)

![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)





![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)